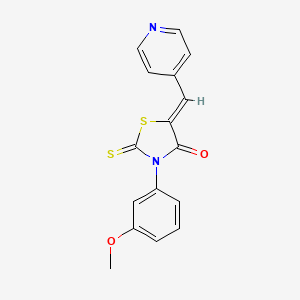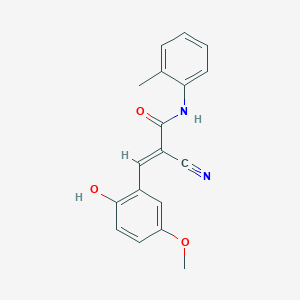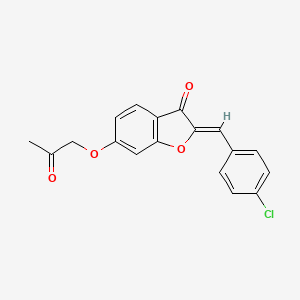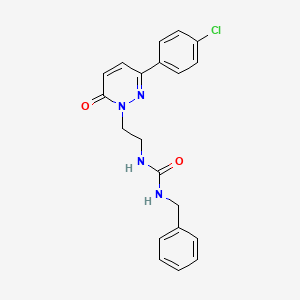
4-(2,4-Difluorophenyl)but-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Difluorophenyl)but-3-enoic acid, also known as DFBA, is a chemical compound that falls under the category of unsaturated carboxylic acids. It has a molecular formula of C10H8F2O2 and a molecular weight of 198.17 . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for 4-(2,4-Difluorophenyl)but-3-enoic acid is 1S/C10H8F2O2/c11-8-5-4-7(9(12)6-8)2-1-3-10(13)14/h1-2,4-6H,3H2,(H,13,14)/b2-1+ . This indicates that the molecule consists of a but-3-enoic acid group attached to a 2,4-difluorophenyl group.Physical And Chemical Properties Analysis
4-(2,4-Difluorophenyl)but-3-enoic acid is a white to yellow solid . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Catalytic Activation and Protection 4-(2,4-Difluorophenyl)but-3-enoic acid is related to compounds that are part of significant research in catalysis and molecular interaction studies. For example, fluorocarbon coordination with metal centers has been explored for protecting active catalytic sites, emphasizing the role of fluorine atoms in facilitating unique interactions, such as Zr···F−C interactions in metallocene/borate betaine Ziegler catalyst systems (Karl, Erker, & Fröhlich, 1997). These interactions have been characterized by significant shifts in NMR resonances, indicating pronounced metal···fluorine contacts that influence the catalytic behavior and stability of these complexes.
Lewis Acid Catalysis The special properties of tris(pentafluorophenyl)borane, a compound closely related to the chemistry of fluorinated aromatic systems, highlight its role as a versatile catalyst in organic synthesis, including hydrometallation reactions and aldol-type reactions. This work underscores the value of fluorinated compounds in developing new catalytic processes (Erker, 2005).
Fluorescence Probes for Reactive Oxygen Species Detection Research into fluorescence probes for detecting highly reactive oxygen species has led to the development of novel compounds that can selectively detect these species. Compounds structurally related to 4-(2,4-Difluorophenyl)but-3-enoic acid have shown potential in biological and chemical applications for studying the roles of reactive oxygen species, demonstrating the broader applicability of fluorinated compounds in sensing technologies (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Advanced Material Synthesis The synthesis of advanced materials, such as trifluoromethylthiolated compounds, involves catalytic processes that benefit from the unique reactivity of fluorinated intermediates. Studies have shown that fluorinated allenoic acids can undergo oxidative trifluoromethylthiolation, leading to the development of new materials with potential applications in pharmaceuticals and agrochemicals (Pan, Huang, Xu, & Qing, 2017).
Safety and Hazards
The safety information for 4-(2,4-Difluorophenyl)but-3-enoic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
(E)-4-(2,4-difluorophenyl)but-3-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-8-5-4-7(9(12)6-8)2-1-3-10(13)14/h1-2,4-6H,3H2,(H,13,14)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPWZYUZWBSAQW-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C=CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)/C=C/CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Difluorophenyl)but-3-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-methyl 4-((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2426379.png)
![5-Bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2426384.png)




![[1-(1H-pyrazol-1-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2426392.png)


![8-Acetyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2426395.png)


